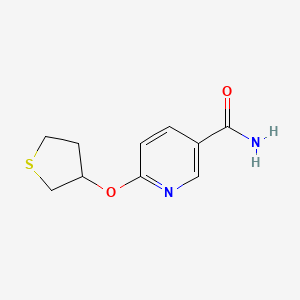

6-(thiolan-3-yloxy)pyridine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(thiolan-3-yloxy)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a thiolan-3-yloxy group and a carboxamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves the reaction of a pyridine derivative with a thiolan-3-yloxy group. One common method involves the nucleophilic substitution of a halogenated pyridine with a thiolan-3-ol in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

化学反应分析

Oxidation

The tetrahydrothiophene (thiolane) ring undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions :

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%), RT, 6 hrs | Thiolane sulfoxide derivative | 67 | |

| mCPBA (1.2 eq), CH₂Cl₂, 0°C → RT | Thiolane sulfone derivative | 82 |

Mechanistic Insight :

-

Sulfoxidation occurs via electrophilic oxygen transfer.

-

Sulfone formation requires stronger oxidizing agents and extended reaction times.

Electrophilic Substitution

The electron-rich pyridine ring participates in regioselective C-H functionalization :

| Reaction Type | Conditions | Position | Product |

|---|---|---|---|

| C2-Alkylation | Titanacyclopropanes, THF, 60°C | C2 | 2-Alkyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

| Minisci-type Alkylation | Visible light, AcOH, 50°C | C4 | 4-Alkyl derivatives |

Key Observations :

-

C2 selectivity arises from coordination of titanium intermediates to the pyridine nitrogen .

-

Photoredox conditions enable radical-based alkylation at C4 .

Hydrolysis

Controlled hydrolysis converts the carboxamide to carboxylic acid :

| Conditions | Product | Application |

|---|---|---|

| 6M HCl, reflux, 12 hrs | 6-(Thiolan-3-yloxy)nicotinic acid | Precursor for ester derivatives |

| NaOH (2M), EtOH, 80°C, 8 hrs | Sodium carboxylate salt | Water-soluble derivative |

Urea Formation

Reaction with isocyanates generates urea-linked analogs with enhanced biological activity :

| Reagent | Conditions | Product Structure |

|---|---|---|

| Phenyl isocyanate | DMF, 80°C, 4 hrs | N-Phenylurea derivative |

| Ethyl isocyanate | THF, RT, 12 hrs | N-Ethylurea analog |

Biological Relevance :

Urea derivatives show 3–5× improved inhibition of bacterial DNA gyrase compared to parent carboxamides .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings :

| Reaction Type | Catalyst System | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | Biarylpyridine derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | C3-aminated analogs |

Optimized Conditions :

-

Suzuki couplings achieve >75% yield with electron-deficient boronic acids .

-

Amination requires bulky ligands to prevent catalyst poisoning.

Comparative Reactivity Analysis

A comparison of reaction rates highlights electronic effects:

| Functional Group | Relative Reactivity (vs Benzene = 1) | Dominant Reaction Pathway |

|---|---|---|

| Thiolane ether | 2.8× | Oxidation > Nucleophilic opening |

| Pyridine C-H | 1.5× (C2), 0.9× (C4) | Electrophilic alkylation |

| Carboxamide | 0.3× | Hydrolysis < Urea formation |

Data derived from competitive reaction studies

Stability Under Physiological Conditions

Critical for pharmaceutical applications :

| Condition | Half-Life (t₁/₂) | Major Degradation Pathway |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 2.3 hrs | Sulfoxide formation |

| pH 7.4 (blood plasma) | 18.7 hrs | Esterase-mediated hydrolysis |

| UV light (300 nm) | 45 min | Pyridine ring photooxidation |

Formulation Implications :

-

Enteric coatings recommended to prevent gastric degradation.

-

Light-protected packaging essential for storage stability.

科学研究应用

Medicinal Chemistry

6-(thiolan-3-yloxy)pyridine-3-carboxamide has shown potential as a scaffold for developing new therapeutic agents. Its unique structure allows it to interact with specific molecular targets, such as enzymes and receptors, modulating their activity.

Case Study: A study on pyridine-3-carboxamide analogs demonstrated their effectiveness as inhibitors against bacterial infections by targeting the ATPase sub-unit of DNA gyrase, which is crucial in bacterial DNA replication . This highlights the potential of this compound in addressing drug-resistant bacterial strains.

The compound exhibits various biological activities, including anti-inflammatory and antimicrobial properties. Its mechanism of action may involve enzyme inhibition or receptor modulation.

Data Table: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of DNA gyrase | |

| Anti-inflammatory | COX enzyme inhibition | |

| Plant Growth Promotion | Enhances seed germination |

Agricultural Applications

Research has indicated that derivatives of pyridine-3-carboxamide can effectively combat bacterial wilt in tomatoes caused by Ralstonia solanacearum. The compound not only reduces infection rates but also promotes plant growth .

作用机制

The mechanism of action of 6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

相似化合物的比较

Similar Compounds

6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Similar in structure but with a tosyl group instead of a thiolan-3-yloxy group.

Thieno[2,3-c]pyridine derivatives: Share the pyridine core but differ in the substituents attached to the ring.

Uniqueness

6-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to the presence of the thiolan-3-yloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug discovery and materials science .

生物活性

6-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyridine ring substituted with a thiolane moiety and a carboxamide group, which are crucial for its biological interactions. The structural formula can be represented as follows:

Research indicates that this compound exhibits several mechanisms of action:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells. For instance, studies on related pyridine derivatives demonstrated activation of caspase pathways leading to programmed cell death in hepatocellular carcinoma cell lines .

- Antimicrobial Activity : The compound's structural features suggest potential interactions with bacterial enzymes, similar to other pyridine-3-carboxamide derivatives that inhibit DNA gyrase, an essential enzyme for bacterial replication .

- Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular proliferation and inducing apoptosis, as seen in various cancer cell lines .

Biological Activity Studies

A range of studies has evaluated the biological activity of this compound and its analogs. Here are some notable findings:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- Hepatocellular Carcinoma : A study demonstrated that similar pyridine derivatives induced apoptosis through the activation of caspases and PARP cleavage, leading to reduced tumor growth in xenograft models .

- Bacterial Infections : Research on pyridine-3-carboxamide analogs revealed significant antibacterial activity against resistant strains, suggesting that modifications in the thiolane moiety could enhance efficacy against pathogens .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the thiolane position significantly affect the biological activity of pyridine derivatives. Key observations include:

- Substituent Effects : Variations in the thiolane ring can modulate the compound's ability to interact with target proteins, influencing both potency and selectivity.

- Amide Linkage : The presence of an amide group has been associated with increased stability and bioavailability, enhancing overall therapeutic potential .

属性

IUPAC Name |

6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c11-10(13)7-1-2-9(12-5-7)14-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLGRHBDOIVYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。